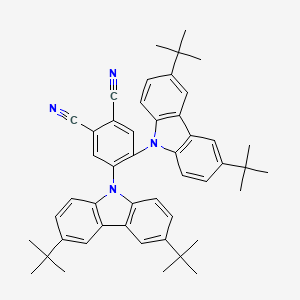
2,3-Difluoro-6-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-6-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2IN. This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-iodopyridine typically involves halogenation reactions. One common method is the nucleophilic substitution reaction where a precursor such as pentafluoropyridine reacts with iodine sources under specific conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through reactions with nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, organolithium reagents.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dimethylformamide (DMF), methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds .
Applications De Recherche Scientifique
2,3-Difluoro-6-iodopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-6-iodopyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This property affects the reactivity of the compound, making it less basic and more resistant to nucleophilic attack compared to non-fluorinated pyridines. The iodine atom can participate in various reactions, including oxidative addition and reductive elimination, which are crucial in coupling reactions .
Comparaison Avec Des Composés Similaires
- 2,6-Difluoro-3-iodopyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2,3,5,6-Tetrafluoro-4-iodopyridine
Comparison: 2,3-Difluoro-6-iodopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to other fluorinated pyridines, it offers a balance of reactivity and stability, making it suitable for a variety of synthetic applications .
Propriétés
Formule moléculaire |
C5H2F2IN |
|---|---|
Poids moléculaire |
240.98 g/mol |
Nom IUPAC |
2,3-difluoro-6-iodopyridine |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-2-4(8)9-5(3)7/h1-2H |
Clé InChI |
CDSMNCYJUHURBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)



![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)








